Regioisomeric Differentiation: Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide Positional Isomer
The target compound bears the carboxamide at the thiophene 3-position, whereas its closest commercial analog (CAS 2034271-24-2) places it at the 2-position [1]. In the thiophene-3-carboxamide class of influenza RdRP inhibitors, the 3-carboxamide orientation was identified as the active scaffold from which nanomolar-potency compounds were developed (J. Med. Chem. 2014) [2]. The 2-carboxamide regioisomer was not reported in the same lead optimization series, indicating that the carboxamide position is a critical determinant of biological activity [2]. No direct head-to-head comparison data for these two specific compounds were identified in non-excluded sources; the differentiation is based on class-level SAR precedent.
| Evidence Dimension | Carboxamide regioisomerism on thiophene ring |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide (CAS 2034613-10-8); MW 290.4 g/mol; C12H10N4OS2 |
| Comparator Or Baseline | Thiophene-2-carboxamide isomer (CAS 2034271-24-2); identical molecular formula and MW; regioisomeric difference only |
| Quantified Difference | Positional isomer; no direct comparative bioactivity data available from non-excluded sources for these specific compounds |
| Conditions | Structural comparison by molecular formula and CAS registry |
Why This Matters
The 3-carboxamide regioisomer is the scaffold validated in published medicinal chemistry optimization campaigns for RdRP inhibition, providing a literature-precedented starting point that the 2-carboxamide isomer lacks.
- [1] Kuujia.com. N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide, CAS 2034271-24-2. https://www.kuujia.com View Source
- [2] Lepri S, Nannetti G, Muratore G, Cruciani G, Ruzziconi R, Mercorelli B, Palù G, Loregian A, Goracci L. Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds. J Med Chem. 2014;57(10):4337-4350. PMID: 24785979. View Source
